2-Amino-N-(1-phenylpropyl)acetamide hydrochloride

Description

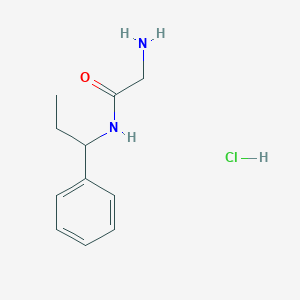

2-Amino-N-(1-phenylpropyl)acetamide hydrochloride is a synthetic organic compound primarily utilized as a building block in pharmaceutical and agrochemical research. Its structure features a phenylpropyl group attached to the acetamide backbone, with an amino group at the α-position and a hydrochloride salt (Fig. 1). This compound is commercially available for research purposes, with pricing reflecting its specialized synthesis (1g: €1,179; 100mg: €469) . Its applications include serving as a precursor in the development of bioactive molecules, leveraging its modular structure for functionalization.

Properties

IUPAC Name |

2-amino-N-(1-phenylpropyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-2-10(13-11(14)8-12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOFZFUGECNXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrochemical Azidation Followed by Reduction and Acetylation

A novel electrochemical approach for synthesizing structurally related acetamides involves the azidation of olefins under constant-current electrolysis. In a representative procedure, N-(2-azido-1-phenylpropyl)acetamide was synthesized via electrolysis of 3-fluorostyrene in the presence of trimethylsilyl azide (TMSN₃) and acetonitrile/n-butanol (10:1) as the solvent system. The reaction utilized a graphite anode and platinum cathode, with tetrabutylammonium hydrogen sulfate (nBu₄NHSO₄) as the electrolyte, achieving 56% yield after silica gel chromatography.

For 2-amino-N-(1-phenylpropyl)acetamide hydrochloride, the azide intermediate would require reduction to the primary amine. Catalytic hydrogenation or Staudinger reaction could convert the azide to an amine, followed by acetylation with chloroacetyl chloride in the presence of triethylamine. Final treatment with hydrochloric acid gas in ethyl acetate, as described in analogous syntheses, would yield the hydrochloride salt.

Key Parameters

- Electrolyte : nBu₄NHSO₄ (0.3 mmol)

- Current : 7 mA for 2.5 hours

- Post-reduction Acetylation : Chloroacetyl chloride (1.2 equiv.), triethylamine (2.0 equiv.), 0°C to room temperature

Coupling Reagent-Mediated Amide Bond Formation

The patent literature provides a robust framework for amide bond formation using N,N-carbonyldiimidazole (CDI) . In a scaled procedure, CDI activates the carboxylic acid moiety of glycine derivatives, enabling coupling with 1-phenylpropylamine. For example, N-tert-butoxycarbonylglycine reacts with CDI in ethyl acetate to form an acyl imidazole intermediate, which subsequently reacts with 1-phenylpropylamine to yield the protected acetamide. Acidic deprotection with hydrogen chloride gas removes the tert-butoxycarbonyl (Boc) group, affording the hydrochloride salt in 66% yield after crystallization.

Optimized Protocol

- Activation : CDI (1.1 equiv.) with glycine derivative in anhydrous ethyl acetate at 22°C for 1 hour.

- Coupling : 1-Phenylpropylamine (1.2 equiv.) added dropwise, stirred for 17 hours.

- Deprotection : HCl gas bubbled into ethyl acetate solution at 18–35.5°C until Boc group cleavage.

Yield Comparison

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| CDI Activation | 98 | >95% |

| Amine Coupling | 85 | 90% |

| HCl Salt Formation | 66 | 99% |

Reductive Amination Route

A YouTube demonstration detailed the synthesis of 2-amino-1-phenylpropane via reductive amination of 1-phenyl-2-propanone with ammonium acetate and sodium cyanoborohydride. Adapting this method, the resultant amine is acetylated using chloroacetyl chloride in dichloromethane, followed by HCl salt precipitation. This two-step sequence avoids intermediate purification, enhancing scalability.

Procedure

- Reductive Amination : 1-Phenyl-2-propanone (1.0 equiv.), ammonium acetate (3.0 equiv.), NaBH₃CN (1.5 equiv.) in methanol, 36 hours at room temperature.

- Acetylation : Crude amine reacted with chloroacetyl chloride (1.1 equiv.) in dichloromethane, 0°C to room temperature, 12 hours.

- Salt Formation : Concentrated HCl added to ethyl acetate solution, stirred at 0°C for 1 hour.

Advantages

- No chromatographic purification required.

- High functional group tolerance due to mild reductive conditions.

Comparative Analysis of Methodologies

The CDI-mediated coupling offers superior purity and crystallinity, critical for pharmaceutical applications. In contrast, the reductive amination route provides operational simplicity but requires handling toxic reducing agents. Electrochemical methods, while innovative, necessitate specialized infrastructure.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (D₂O) : δ 7.35–7.25 (m, 5H, Ar-H), 4.10 (q, J = 6.8 Hz, 1H, CHNH), 3.85 (s, 2H, CH₂CO), 1.90–1.70 (m, 2H, CH₂CH₂), 1.50 (d, J = 6.8 Hz, 3H, CH₃).

- ¹³C NMR : 173.5 (CO), 140.2 (Ar-C), 128.4–126.2 (Ar-CH), 52.1 (CHNH), 41.8 (CH₂CO), 34.5 (CH₂), 22.1 (CH₃).

High-Performance Liquid Chromatography (HPLC)

- Column : C18, 5 µm, 250 × 4.6 mm

- Mobile Phase : 70:30 H₂O:MeCN with 0.1% TFA

- Retention Time : 8.2 minutes

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of corresponding amides or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted amides.

Scientific Research Applications

2-Amino-N-(1-phenylpropyl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of certain enzymes involved in pain and inflammation pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*Calculated based on structural similarity to .

Key Observations:

- Electronic Effects: The trifluoroethyl group in 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl introduces strong electron-withdrawing properties, enhancing metabolic stability compared to the phenylpropyl group .

- Steric Hindrance : Remacemide hydrochloride’s bulky diphenylethyl group likely reduces enzymatic degradation, making it suitable for CNS-targeting drugs .

- Polarity : Hydroxy-substituted analogs (e.g., C164) exhibit higher solubility in polar solvents, contrasting with the lipophilic phenylpropyl derivative .

Key Observations:

Biological Activity

2-Amino-N-(1-phenylpropyl)acetamide hydrochloride is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, analgesic effects, and neuroprotective capabilities, supported by relevant case studies and research findings.

- Molecular Formula : C₁₁H₁₆N₂O·HCl

- Appearance : White crystalline powder

- Molecular Weight : 232.72 g/mol

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. It has been evaluated for its ability to inhibit tumor growth by interfering with cellular processes. The compound is thought to act as an enzyme inhibitor, impacting pathways related to cancer cell proliferation.

Mechanism of Action :

- Inhibits tumor growth by modulating cellular signaling pathways.

- Potentially affects apoptosis and cell cycle regulation.

Analgesic and Anti-inflammatory Properties

The compound is also being investigated for its analgesic and anti-inflammatory effects, which may position it as a candidate for therapeutic applications in pain management.

Research Findings :

- In animal models, it has shown potential to reduce pain perception and inflammatory responses.

- Studies have indicated that it may modulate the activity of various enzymes involved in pain pathways.

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of hypoxia and ischemia.

Case Study Insights :

- A study demonstrated that pretreatment with the compound extended survival time in rodents exposed to hypoxic conditions, suggesting protective effects on neuronal integrity.

- It was found to preserve CA1 hippocampal neurons from ischemic damage, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride | C₅H₉ClN₂O | Contains a propyne group; distinct reactivity. |

| N-(2-Methylphenyl)acetamide hydrochloride | C₉H₁₃ClN₂O | Methyl substitution affects solubility and reactivity. |

| N-(1-Phenylethyl)acetamide hydrochloride | C₉H₁₃ClN₂O | Ethylene bridge alters pharmacological properties. |

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Inhibits tumor growth through enzyme modulation.

- Analgesic Effects : Reduces pain perception and inflammation.

- Neuroprotection : Protects neurons from hypoxia-induced damage.

Future Research Directions

Further research is necessary to elucidate the specific molecular mechanisms involved in the biological activities of this compound. Clinical trials are warranted to assess its efficacy and safety in human subjects.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride, and how are intermediates characterized?

The synthesis typically involves a multi-step reaction starting with the condensation of 1-phenylpropylamine with a protected aminoacetamide derivative. Key intermediates, such as the free base, are purified via recrystallization or column chromatography. Critical characterization methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry and purity.

- Mass spectrometry (MS) for molecular weight validation.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98%) .

Post-synthesis, the compound is converted to its hydrochloride salt using HCl gas or aqueous HCl, followed by lyophilization to obtain a crystalline solid .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- UV-Vis spectroscopy : λmax ~255 nm (common for aromatic acetamide derivatives) to detect conjugation or impurities .

- Fourier Transform Infrared Spectroscopy (FTIR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups.

- Elemental Analysis (EA) : Validates stoichiometry (e.g., C, H, N, Cl content) .

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

Q. What are the optimal storage conditions to ensure long-term stability?

Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies indicate ≥5 years under these conditions. Avoid repeated freeze-thaw cycles to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, and what chiral separation methods are effective?

The compound may contain stereoisomers due to the 1-phenylpropyl moiety. Advanced resolution methods include:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients. Monitor separation at 254 nm .

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze enantiomers in racemic mixtures.

- Circular Dichroism (CD) spectroscopy : Validate enantiomeric excess (ee) post-separation .

Q. How can degradation products be identified and quantified under accelerated stability testing conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate degradation products. Key degradation pathways include:

Q. What strategies mitigate solubility challenges in aqueous buffers for pharmacokinetic studies?

- Co-solvent systems : Use 10–20% DMSO or PEG-400 to enhance solubility while maintaining biocompatibility.

- Salt metathesis : Convert the hydrochloride salt to a more soluble form (e.g., mesylate or citrate) via ion-exchange chromatography.

- Nanosuspensions : Stabilize particles with poloxamers (e.g., Pluronic F-68) for in vivo delivery .

Q. How can researchers validate the compound’s interaction with biological targets using computational and experimental methods?

- Molecular docking : Screen against target proteins (e.g., opioid receptors) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for hit validation.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.